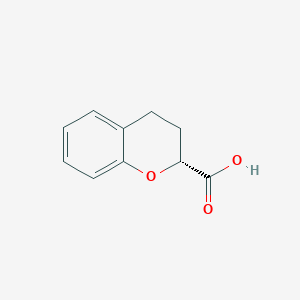

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Overview

Description

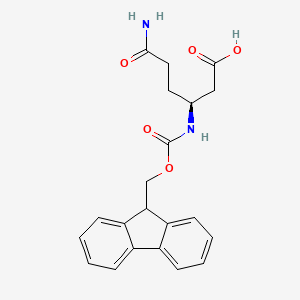

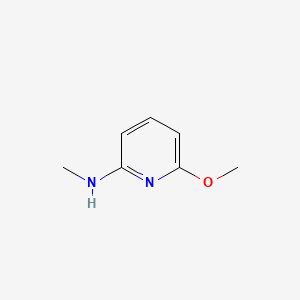

“1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid” is a heterocyclic aromatic organic compound . It has a molecular formula of C14H14N2O2 . The indazole moiety in this compound is known to exhibit a wide variety of biological properties .

Synthesis Analysis

A new series of t-4-aryl-3,c-6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-r-5-carboxylic acid isopropyl esters has been synthesized by adopting a conventional method from cyclic β-keto esters . The synthesis of 4,5,6,7-1H-indazoles involves two steps. The first step, condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielded cyclic β-keto esters. They were treated with hydrazine hydrate in ethanol under reflux to give compounds .

Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using 1H, 13C NMR, and IR spectra . HMBC, HSQC, COSY, and NOESY spectra of the representative compounds were studied .

Chemical Reactions Analysis

The reactions in HCl (aq) correspond to 1a → 2a, 1b → 2b (95%) + 3b (5%), 1c → 2c, 1d → 2d, and 1e → 3e; neutral 3e decomposes into 1e plus a small isomerization into 2e .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 242.28 . It has a melting point of 163-164 .

Scientific Research Applications

Anti-inflammatory Actions : A study by Nagakura et al. (1979) synthesized a series of 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids, including 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid. This compound exhibited significant anti-inflammatory activity in the carrageenan edema test with an ED50 value of 3.5 mg/kg, indicating its potential as an anti-inflammatory agent (Nagakura et al., 1979).

Antiproliferative Activity : Maggio et al. (2011) explored the synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides with antiproliferative activity against various cancer cell lines. The study highlights the potential of these compounds in inhibiting cancer cell growth (Maggio et al., 2011).

Antispermatogenic Agents : Corsi and Palazzo (1976) described the synthesis of halogenated 1-benzylindazole-3-carboxylic acids, including derivatives of 1-phenyl-1H-indazole-3-carboxylic acid. These compounds showed potent antispermatogenic activity, influencing testicular weight and inhibiting spermatogenesis (Corsi & Palazzo, 1976).

Synthesis Improvement : An improved synthesis method for 1H-indazole-3-carboxylic acid was developed by Rao Er-chang (2006), which could potentially be applied to the synthesis of related compounds like 1-phenyl-1H-indazole-3-carboxylic acid. This method offers advantages like lower cost and simple operation, suitable for industrial manufacture (Rao Er-chang, 2006).

Fluorescent Dyes : A study by Wrona-Piotrowicz et al. (2022) involved the synthesis of compounds with a pyrazolylpyrene chromophore, including derivatives of 1-phenyl-1H-indazole-3-carboxylic acid. These compounds exhibited bright fluorescence and weak fluorescence in solid state, indicating potential applications in sensing and fluorescent dye development (Wrona-Piotrowicz et al., 2022).

Mechanism of Action

Target of Action

Indazole derivatives have been known to inhibit, regulate, and modulate certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .

Mode of Action

It can be inferred from the general behavior of indazole derivatives that they interact with their targets (such as the aforementioned kinases) and induce changes that can inhibit or regulate the function of these targets .

Biochemical Pathways

Given the potential targets, it can be inferred that the compound may affect pathways related to cell cycle regulation and cell volume control .

Pharmacokinetics

The compound is a powder at room temperature , which suggests that it could be administered orally and absorbed in the gastrointestinal tract. The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Based on the potential targets, it can be inferred that the compound may have effects on cell cycle regulation and cell volume control .

Future Directions

Biochemical Analysis

Biochemical Properties

1-phenyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit cyclo-oxygenase-2 (COX-2), an enzyme involved in the inflammatory response . Additionally, this compound interacts with matrix metalloproteinase-13 (MMP-13), which is involved in the degradation of extracellular matrix components . These interactions suggest that this compound may have potential as an anti-inflammatory agent.

Cellular Effects

The effects of this compound on various cell types and cellular processes have been studied extensively. This compound has been shown to inhibit the proliferation of neoplastic cell lines, causing a block in the G0–G1 phase of the cell cycle . It also influences cell signaling pathways by inhibiting the production of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α), which are key mediators of inflammation . Furthermore, this compound affects gene expression by modulating the activity of transcription factors involved in inflammatory responses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and reducing the production of inflammatory mediators . Additionally, this compound interacts with MMP-13, preventing the degradation of extracellular matrix components and thereby reducing tissue damage during inflammation . The modulation of gene expression by this compound involves the inhibition of transcription factors such as NF-κB, which plays a crucial role in the regulation of inflammatory responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been investigated to understand its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions and retains its biological activity over time . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound does not lead to significant degradation, ensuring its efficacy in long-term treatments .

Dosage Effects in Animal Models

The effects of this compound at different dosages have been studied in animal models to determine its therapeutic window and potential toxicity. It has been observed that low to moderate doses of this compound exhibit anti-inflammatory and anticancer activities without causing significant adverse effects . At high doses, this compound may induce toxicity, leading to liver and kidney damage . Therefore, careful dosage optimization is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The involvement of cytochrome P450 enzymes in its metabolism suggests potential drug-drug interactions that need to be considered during therapeutic use . Additionally, this compound affects metabolic flux by altering the levels of key metabolites involved in inflammatory and cancer pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cell, it accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . The distribution of this compound within tissues is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific cellular compartments through targeting signals and post-translational modifications . It has been observed to localize predominantly in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . The subcellular localization of this compound is essential for its role in modulating gene expression and cellular signaling pathways.

Properties

IUPAC Name |

1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c17-14(18)13-11-8-4-5-9-12(11)16(15-13)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTQVNHMXVLFXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101196318 | |

| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32275-63-1 | |

| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32275-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5,6,7-Tetrahydro-1-phenyl-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101196318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.